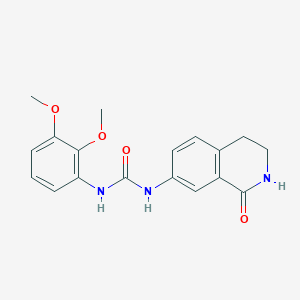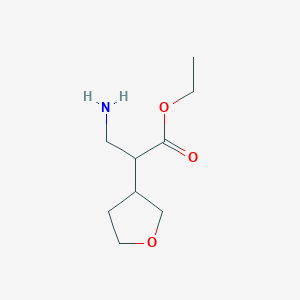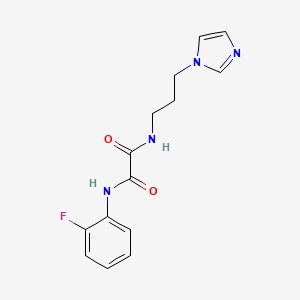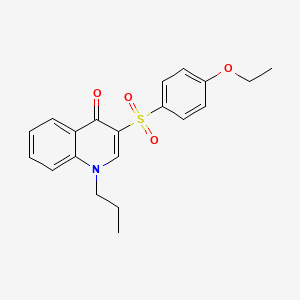
3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as ESI-09, is a small molecule inhibitor that targets the epithelial sodium channel (ENaC). ENaC is a protein complex that plays a crucial role in regulating sodium transport in epithelial tissues, such as the lungs and kidneys. ESI-09 has been shown to have potential therapeutic applications in several diseases, including cystic fibrosis, hypertension, and pulmonary edema.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
This compound’s structural features make it a promising candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific functional groups, scientists can fine-tune its pharmacological properties. For instance, the quinoline ring system has been associated with antimicrobial, antiviral, and anticancer activities. Further studies are needed to elucidate its specific mechanisms of action and optimize its therapeutic potential .
Anti-Inflammatory Agents
The sulfonamide group in this compound suggests anti-inflammatory properties. Researchers have investigated its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders. Preclinical studies have shown promising results, but clinical trials are necessary to validate its efficacy .
Antioxidant Activity
The ethoxybenzenesulfonyl moiety may confer antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating this compound’s ability to scavenge reactive oxygen species could lead to applications in nutraceuticals or skincare products .
Photophysical Properties
Quinoline derivatives often exhibit interesting photophysical behavior. Researchers have studied their fluorescence properties, which could be exploited in sensors, imaging agents, or optoelectronic devices. By understanding the excited-state dynamics of this compound, scientists aim to harness its luminescent properties for practical applications .
Agrochemicals
The combination of the quinoline scaffold and the sulfonyl group opens up possibilities for designing agrochemicals. Researchers explore its potential as a pesticide or herbicide. By optimizing its selectivity and toxicity, it could contribute to sustainable agriculture practices .
Material Science
Quinoline-based compounds have been investigated for their material properties. Whether as components in organic semiconductors, liquid crystals, or polymers, their unique structures can influence electronic, optical, and mechanical properties. Researchers continue to explore their applications in materials science .
Mécanisme D'action
Target of Action
The primary target of the compound 3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is the Peroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound interacts with PPARs, modulating their activities . It has been found to have a bias towards partial agonism towards PPARγ, which helps circumvent the clinically observed side effects of full PPARγ agonists . The compound’s interaction with PPARs results in changes in gene expression, which can have various downstream effects .
Biochemical Pathways
The compound affects the pathways regulated by PPARs. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathway modulations can have significant impacts on various physiological processes.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of PPAR activities. This can lead to changes in lipid metabolism, glucose homeostasis, and other metabolic parameters . For instance, it has been found to be less potent in promoting adipocyte differentiation and only partially effective in stimulating adiponectin gene expression compared to full PPARγ-agonists .
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-13-21-14-19(20(22)17-7-5-6-8-18(17)21)26(23,24)16-11-9-15(10-12-16)25-4-2/h5-12,14H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUGHTVNXKDFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-ethoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

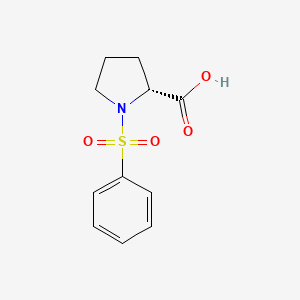
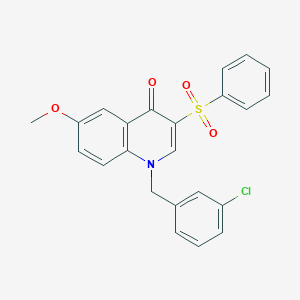
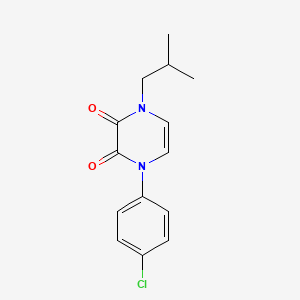
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)
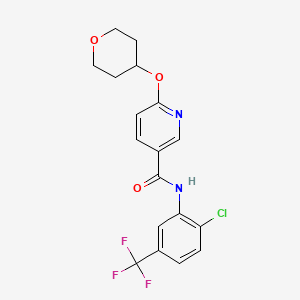
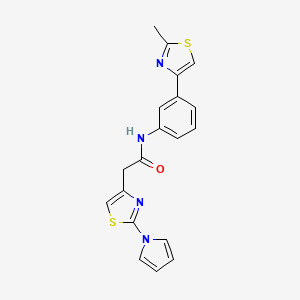
![4-(tert-butyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833606.png)
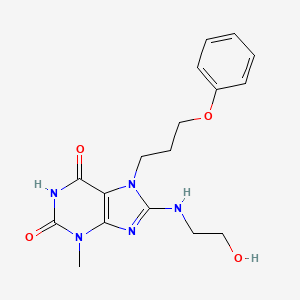
![3-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2833609.png)
![(E)-N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2833610.png)
![(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2833611.png)
